Sodium camptothecin

概要

説明

Sodium Camptothecin is a plant alkaloid with antitumor activity . It is a reversible inhibitor of RNA synthesis and an effective inhibitor of adenovirus replication . It inhibits DNA synthesis and causes breaks in intracellular preformed viral DNA . It is produced from endosymbiotic Ascomycota (Phycomycete) fungi present in the tree Camptotheca acuminata or the plant Mappia foetida .

Synthesis Analysis

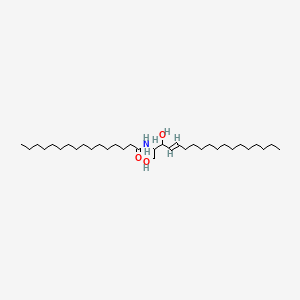

The synthesis of Sodium Camptothecin involves the conversion of CPT lactone into its water-soluble carboxylate form . This process involves the use of sodium hydroxide and water at 50°C for about 1 hour .Molecular Structure Analysis

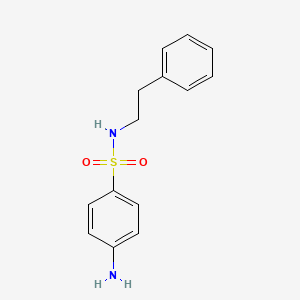

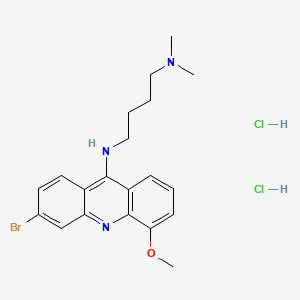

The molecular weight of Sodium Camptothecin is 388.35 g/mol . Its chemical formula is C20H17N2NaO5 . The mass spectra showed a peak at 349.2, which matches the standard molecular weight of camptothecin .Chemical Reactions Analysis

Camptothecin sodium is a topoisomerase I inhibitor in DNA synthesis . It has been shown to bind and stabilize a topoisomerase I-DNA complex in vitro, preventing the enzyme from reannealing DNA strands .Physical And Chemical Properties Analysis

Camptothecin has a lambda max at 225 nm . The calibration curve was found to be linear over the concentration range from 2 to 70 μg/ml of camptothecin . The developed method was found to be linear, accurate, and precise .科学的研究の応用

Cancer Therapy

Sodium Camptothecin is a cytotoxic alkaloid that attenuates the replication of cancer cells by blocking DNA topoisomerase 1 . Despite its encouraging and wide-spectrum antitumor activity, its application is significantly restricted due to its instability, low solubility, significant toxicity, and acquired tumour cell resistance .

Development of Nanomedicines

The limitations of Sodium Camptothecin have led to the development of many Camptothecin-based therapeutic agents, especially Camptothecin-based nanomedicines, with improved pharmacokinetic and pharmacodynamic profiles . These nanomedicines have high drug loading, improved stability, and decreased potential toxicity caused by the carrier materials in comparison with normal nanodrugs and traditional delivery systems .

Prodrug Development

Smart Camptothecin-based prodrug nanomedicines with stimuli-responsive release capacity have been extensively explored . These prodrugs have the potential to enhance Camptothecin delivery toward cancer cells .

Antiviral Activity

Apart from anticancer activity, Camptothecin and related compounds also display antiviral activity .

Antiprotozoal Activity

Camptothecin and its derivatives have shown antiprotozoal activity .

Inhibition of Early Response Genes

Treatment with Camptothecins can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Synthesis Improvement

Insufficient natural supply of Camptothecin led to significant improvement of Camptothecins total synthesis as well as to attempts of its biotechnological production .

Development of New Forms of Administration

Current efforts in Camptothecin research focus on construction of better drugs, prodrugs, and new forms of administration .

作用機序

Target of Action

Sodium Camptothecin primarily targets the nuclear enzyme DNA topoisomerase I . This enzyme plays a crucial role in reducing the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .

Biochemical Pathways

The affected pathway involves the inhibition of topoisomerase I, which leads to the interruption of cell division processes . The formation of the ternary complex tends to produce potentially lethal double-strand DNA breaks, resulting in apoptosis .

Pharmacokinetics

It is known that the compound exists in equilibrium between its lactone and carboxylate forms under physiological conditions . The carboxylate form, being more soluble, has been proposed for use as a drug .

Result of Action

The result of Sodium Camptothecin’s action is the induction of apoptosis, or programmed cell death . This is due to the DNA damage caused by the stabilization of the ternary complex and the prevention of DNA re-ligation .

Action Environment

The action, efficacy, and stability of Sodium Camptothecin can be influenced by various environmental factors. For instance, its ionic form preferentially binds to human serum albumin, lowering the concentration of the accessible drug . Furthermore, its low solubility in water and rapid inactivation due to the lactone ring opening at physiological pH can hamper its therapeutic use .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5.Na/c1-2-20(27,19(25)26)14-8-16-17-12(9-22(16)18(24)13(14)10-23)7-11-5-3-4-6-15(11)21-17;/h3-8,23,27H,2,9-10H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSUBMDJBRNXKK-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium camptothecin | |

CAS RN |

25387-67-1 | |

| Record name | CAMPTOTHECIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L6CT9UWOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline](/img/structure/B1668170.png)

![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)

![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)

![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)